MAO-B Inhibition: 2-Phenylquinolin-4-ol is >100-Fold Less Potent than Selegiline, Defining a Distinct Selectivity Window
2-Phenylquinolin-4-ol inhibits recombinant human monoamine oxidase B (MAO-B) with an IC50 of 5.50 µM (5500 nM), as determined in a baculovirus-infected insect cell assay measuring reduction in 4-quinolinol formation [1]. In contrast, the reference MAO-B inhibitor selegiline (deprenyl) exhibits an IC50 of approximately 51 nM (0.051 µM) against human MAO-B . This represents a 108-fold difference in potency. The compound therefore occupies a low-potency MAO-B inhibition profile that may be advantageous in applications requiring minimal off-target MAO modulation.
| Evidence Dimension | Inhibition of human MAO-B enzyme activity |
|---|---|
| Target Compound Data | IC50 = 5.50 µM (5500 nM) |
| Comparator Or Baseline | Selegiline: IC50 = 0.051 µM (51 nM) |
| Quantified Difference | Target compound is 108-fold less potent than selegiline |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected BTI insect cells; substrate: kynuramine; detection: 4-quinolinol formation |
Why This Matters
This quantitative differentiation confirms that 2-phenylquinolin-4-ol is not a potent MAO-B inhibitor, informing researchers to avoid its use in MAO-B-centric assays where selegiline-like potency is required, while potentially enabling applications where weak MAO-B modulation is desired.
- [1] BindingDB Entry BDBM50538764 (CHEMBL4645356). Affinity Data for 2-phenylquinolin-4-ol against human MAO-B. View Source
